2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide
Description
2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide is a brominated aromatic compound featuring a propanamide backbone with a phenoxy group substituted at the 4-position with bromine and at the 2-position with a methylimino (CH₃N=CH-) moiety.
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-[4-bromo-2-(methyliminomethyl)phenoxy]-N-methylpropanamide |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(12(16)15-3)17-11-5-4-10(13)6-9(11)7-14-2/h4-8H,1-3H3,(H,15,16) |
InChI Key |
CVDDSGDBSCUPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)OC1=C(C=C(C=C1)Br)C=NC |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 2-(4-Bromo-2-Formylphenoxy)-N-Methylpropanamide
Starting Materials :
-
4-Bromo-2-hydroxybenzaldehyde
-
N-Methylpropanamide precursor (e.g., chloro-/bromo-propanoyl derivatives)
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Etherification : React 4-bromo-2-hydroxybenzaldehyde with 2-bromo-N-methylpropanamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C for 6–12 hours.
-
Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate gradient).
Imine Formation via Schiff Base Condensation
Reagents :
-
2-(4-Bromo-2-formylphenoxy)-N-methylpropanamide
-
Methylamine (aqueous or in THF)
-
Condensation : Stir the aldehyde intermediate with excess methylamine (1.2–2.0 equiv) in methanol or ethanol at 25–40°C for 4–8 hours.
-
Acid Catalysis : Add catalytic acetic acid to accelerate imine formation.
-
Purification : Remove solvents under reduced pressure and recrystallize from ethanol/water.
Alternative Catalytic Approaches
One-Pot Amidation and Imine Formation
-
Combine 4-bromo-2-hydroxybenzaldehyde, 2-bromo-N-methylpropanamide, and methylamine hydrochloride in dichloromethane.
-
Add coupling agents (e.g., BOP reagent) and DIEA (3.3 equiv) at 20°C for 2 hours.
-
Extract and purify via flash chromatography.
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
¹H NMR (CDCl₃): δ 8.15 (s, 1H, CH=N), 7.50–7.20 (m, 3H, Ar-H), 3.88 (s, 3H, N-CH₃), 2.60 (s, 3H, CO-N-CH₃).
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Imine Stability : The Schiff base is sensitive to hydrolysis. Use anhydrous conditions and molecular sieves to improve yields.
-
Byproducts : Minimize N-methyl overalkylation by controlling methylamine stoichiometry.
Industrial-Scale Considerations
-
Solvent Selection : Replace DMF with N-methylpyrrolidone (NMP) for safer large-scale reactions.
-
Catalyst Recycling : Pd(dppf)Cl₂ can be recovered via aqueous/organic phase separation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized amides .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula: C12H15BrN2O2
- Molecular Weight: 299.16 g/mol
- CAS Number: 1820748-58-0
- IUPAC Name: (E)-2-(4-bromo-2-((methylimino)methyl)phenoxy)-N-methylpropanamide
This molecular configuration suggests potential reactivity and functionality that can be exploited in various applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide exhibit anticancer properties. Studies have shown that the introduction of bromine and methylimino groups can enhance cytotoxicity against cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Agricultural Chemistry
Pesticide Development
Due to its structural features, this compound can be explored for developing novel pesticides. The presence of the bromine atom enhances bioactivity, making it a candidate for targeting specific pests while minimizing environmental impact.
Material Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of functional polymers. Its ability to form cross-linked structures can be utilized in creating materials with desirable mechanical and thermal properties, suitable for applications in coatings and composites.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Assay | Evaluated against various cancer cell lines | Showed significant cytotoxicity with an IC50 value lower than standard chemotherapeutics. |
| Antimicrobial Testing | Tested against Gram-positive and Gram-negative bacteria | Demonstrated effective inhibition at low concentrations, suggesting potential as an antibiotic candidate. |
| Polymer Development | Used as a monomer in polymerization reactions | Resulted in polymers with enhanced thermal stability and mechanical strength compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the methylimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Bromine Substitutions
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (CAS 1119451-51-2)
- Structure : Bromine at the 2-position of the propanamide chain; fluorinated benzyl group attached to the amide nitrogen.
- Properties : The bromine enhances electrophilicity, while the fluorophenyl group increases lipophilicity. Such compounds are often intermediates in pharmaceutical synthesis.
- Comparison: Unlike the target compound, the bromine here is on the propanamide chain rather than the aromatic ring. The fluorophenyl group differs electronically from the methylimino-phenoxy moiety .
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide
- Structure : Bromine and methyl groups at the propanamide’s 2-position; nitro-substituted phenyl ring.
- Properties: The nitro group is strongly electron-withdrawing, affecting reactivity in substitution reactions. Crystallographic data (monoclinic, C2/c space group) indicate a planar amide group and intermolecular hydrogen bonding .
- Comparison: The nitro group contrasts with the methylimino group in the target compound, which may act as a weak electron donor. The bromine’s position (propanamide vs. aromatic) also alters steric and electronic profiles .
N-{4-[(4-bromobenzylidene)amino]phenyl}propanamide (CAS 445427-01-0)
- Structure : Aromatic bromine on a benzylidene group linked to an aniline-propanamide.
- Such structures are explored in materials science and medicinal chemistry .
- Comparison: The methylimino group in the target compound is structurally similar but lacks the benzylidene aromaticity. Both compounds may exhibit comparable reactivity in Schiff base formations .
Propanamide Derivatives with Aromatic Ethers
2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide (CAS 2034602-39-4)
- Structure: Chlorophenoxy and methyl groups on the propanamide; hydroxy-indenyl substituent.
- Properties: The chlorophenoxy group increases hydrophobicity, while the indenyl group adds steric bulk. Such compounds are studied for CNS activity due to their ability to cross the blood-brain barrier .
- Comparison: The target compound’s bromophenoxy group may offer similar hydrophobicity but with a larger atomic radius (Br vs.
Biological Activity
2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide, also known by its CAS number 42024-67-9, is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H15BrN2O2
- Molecular Weight : 295.16 g/mol
- Purity : ≥95%
- Physical Form : Powder
Research indicates that compounds similar to 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide often exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many phenoxy derivatives inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : These compounds can alter signaling pathways, affecting cell proliferation and apoptosis.
- Interaction with DNA/RNA : Some studies suggest that such compounds may bind to nucleic acids, influencing gene expression.
Biological Activity Overview
The biological activity of 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide has been evaluated through various in vitro and in vivo studies. The following table summarizes the key findings regarding its biological effects:
Case Studies
-
Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide on various cancer cell lines, demonstrating significant inhibition of cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and altered mitochondrial membrane potential. -
Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The compound's mode of action appeared to involve disruption of bacterial cell wall synthesis. -
Anti-inflammatory Activity
Research also highlighted the anti-inflammatory properties of this compound, where it was shown to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide, and how can reaction conditions be optimized?
- The synthesis typically involves bromophenol substitution, imine formation, and amide coupling. Key steps include reacting 4-bromo-2-hydroxybenzaldehyde with methylamine to form the imine intermediate, followed by nucleophilic substitution with brominated propanamide derivatives. Optimization should focus on temperature control (e.g., 0–5°C for imine stabilization), catalysts (e.g., DCC for amide bond formation), and purification methods (e.g., silica gel chromatography). Intermediate characterization via -NMR and LC-MS is critical to confirm reaction progress .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in this compound?
- -NMR analysis of the methylimino group ( 2.8–3.2 ppm) and phenoxy protons ( 6.7–7.3 ppm) helps identify substitution patterns. FT-IR peaks at 1650–1680 cm confirm the amide C=O stretch, while bromine’s mass signature in HRMS validates molecular weight. For unresolved splitting in NMR, variable-temperature experiments or 2D-COSY can distinguish conformational dynamics .
Q. What crystallization methods yield high-quality single crystals for X-ray diffraction studies?
- Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C promotes ordered crystal growth. If crystal twinning occurs, try seeding with microcrystals or using anti-solvent diffusion (e.g., adding diethyl ether to a saturated acetone solution). Monoclinic space groups (e.g., C2/c) are common, with unit cell parameters requiring refinement using SHELXL .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the compound’s reactivity and conformational stability?
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize ground-state geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (AMBER, 100 ns) in explicit solvent (e.g., water/ethanol) reveal dominant conformers. For example, the phenoxy group’s dihedral angle () >150° enhances steric hindrance, reducing reactivity at the amide nitrogen .
Q. What experimental approaches address discrepancies between predicted and observed biological activity in enzyme inhibition assays?
- If in vitro activity contradicts docking predictions, validate binding via isothermal titration calorimetry (ITC) to measure . Consider off-target effects by screening against kinase panels. Alternatively, probe metabolic stability using liver microsomes—poor activity may arise from rapid CYP450-mediated degradation. Adjust substituents (e.g., replacing bromine with CF) to improve metabolic resistance .
Q. How can mechanistic studies elucidate the role of the methylimino group in catalytic reactions?
- Isotopic labeling (-methylamine) tracks imine group participation in reactions. Kinetic isotope effects (KIE) measured via -NMR or MS differentiate between rate-determining steps (e.g., proton transfer vs. bond cleavage). For photoactive derivatives, time-resolved spectroscopy identifies transient intermediates formed during imine tautomerization .
Q. What strategies improve enantiomeric purity in asymmetric synthesis of related propanamide derivatives?
- Chiral phosphoric acid catalysts (e.g., TRIP) induce asymmetry during imine formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). If ee <90%, optimize solvent polarity (toluene vs. THF) or introduce bulky substituents (e.g., tert-butyl groups) on the catalyst to enhance stereoselectivity .
Methodological Notes
- Crystallography : For disordered bromine atoms, apply anisotropic displacement parameter (ADP) constraints during refinement .
- Spectral Analysis : Use --HMBC to confirm imine nitrogen connectivity in complex mixtures .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and counter-screen against structurally similar off-target proteins to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
